molecular formula C16H12F3N3 B3818026 2-[3-(1-methyl-1H-pyrazol-3-yl)phenyl]-5-(trifluoromethyl)pyridine

2-[3-(1-methyl-1H-pyrazol-3-yl)phenyl]-5-(trifluoromethyl)pyridine

Cat. No. B3818026
M. Wt: 303.28 g/mol
InChI Key: IHSLYKPCPKITBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(1-methyl-1H-pyrazol-3-yl)phenyl]-5-(trifluoromethyl)pyridine is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as TAK-659 and is a selective inhibitor of the protein kinase BTK. TAK-659 has been found to have potential therapeutic applications in the treatment of various diseases, including cancer and autoimmune disorders.

Mechanism of Action

TAK-659 exerts its pharmacological effects by selectively inhibiting BTK. BTK is a cytoplasmic tyrosine kinase that plays a crucial role in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane, where it phosphorylates downstream targets, leading to the activation of various signaling pathways. Inhibition of BTK by TAK-659 blocks the downstream signaling pathways, leading to the inhibition of B-cell activation and proliferation.
Biochemical and Physiological Effects
TAK-659 has been shown to have significant biochemical and physiological effects. In preclinical studies, TAK-659 has been found to be a potent inhibitor of BTK, with an IC50 value of 0.85 nM. TAK-659 has been shown to inhibit B-cell activation and proliferation in vitro and in vivo. In addition, TAK-659 has been found to be well-tolerated in animal studies, with no significant adverse effects observed.

Advantages and Limitations for Lab Experiments

The advantages of using TAK-659 in lab experiments include its high potency and selectivity for BTK, which makes it a valuable tool for studying B-cell receptor signaling. TAK-659 has also been found to be well-tolerated in animal studies, which makes it a suitable candidate for preclinical studies. However, the limitations of using TAK-659 in lab experiments include its complex synthesis method, which requires expertise in organic chemistry. In addition, the high potency of TAK-659 may make it difficult to achieve the desired level of inhibition in vivo.

Future Directions

There are several future directions for the research on TAK-659. One potential direction is to investigate the therapeutic potential of TAK-659 in the treatment of B-cell malignancies, autoimmune disorders, and inflammatory diseases. Another direction is to explore the combination of TAK-659 with other drugs to enhance its therapeutic efficacy. Furthermore, the development of more potent and selective BTK inhibitors may lead to the discovery of new therapeutic targets for the treatment of various diseases.
Conclusion
In conclusion, TAK-659 is a selective inhibitor of BTK that has significant potential for therapeutic applications. The synthesis of TAK-659 is a complex process that requires expertise in organic chemistry. TAK-659 has been found to be a potent inhibitor of BTK, with significant biochemical and physiological effects. The advantages of using TAK-659 in lab experiments include its high potency and selectivity for BTK, while the limitations include its complex synthesis method and high potency. There are several future directions for the research on TAK-659, including investigating its therapeutic potential in the treatment of various diseases and exploring its combination with other drugs.

Scientific Research Applications

TAK-659 has been extensively studied for its potential therapeutic applications. It has been found to be a potent inhibitor of BTK, a protein kinase that plays a crucial role in B-cell receptor signaling. BTK is involved in the activation and proliferation of B-cells, which are responsible for producing antibodies. Inhibition of BTK has been shown to be effective in the treatment of various diseases, including B-cell malignancies, autoimmune disorders, and inflammatory diseases.

properties

IUPAC Name

2-[3-(1-methylpyrazol-3-yl)phenyl]-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3/c1-22-8-7-15(21-22)12-4-2-3-11(9-12)14-6-5-13(10-20-14)16(17,18)19/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSLYKPCPKITBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=CC=CC(=C2)C3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(1-methyl-1H-pyrazol-3-yl)phenyl]-5-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-[3-(1-methyl-1H-pyrazol-3-yl)phenyl]-5-(trifluoromethyl)pyridine
Reactant of Route 3
Reactant of Route 3
2-[3-(1-methyl-1H-pyrazol-3-yl)phenyl]-5-(trifluoromethyl)pyridine
Reactant of Route 4
Reactant of Route 4
2-[3-(1-methyl-1H-pyrazol-3-yl)phenyl]-5-(trifluoromethyl)pyridine
Reactant of Route 5
Reactant of Route 5
2-[3-(1-methyl-1H-pyrazol-3-yl)phenyl]-5-(trifluoromethyl)pyridine
Reactant of Route 6
Reactant of Route 6
2-[3-(1-methyl-1H-pyrazol-3-yl)phenyl]-5-(trifluoromethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.